molecular formula C11H15BrO B13993372 1-[(3-Bromopropyl)oxy]-3-ethylbenzene

1-[(3-Bromopropyl)oxy]-3-ethylbenzene

Cat. No.: B13993372
M. Wt: 243.14 g/mol
InChI Key: LXWKLAPHFKKGJU-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-ethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromopropoxy group and an ethyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The general procedure involves mixing 3-ethylphenol and potassium carbonate in acetonitrile, followed by the addition of 1,3-dibromopropane. The mixture is then heated under reflux until the reaction is complete .

Industrial Production Methods

Industrial production of 1-(3-bromopropoxy)-3-ethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include 1-(3-hydroxypropoxy)-3-ethylbenzene, 1-(3-aminopropoxy)-3-ethylbenzene, and 1-(3-mercaptopropoxy)-3-ethylbenzene.

    Oxidation: Products include 3-ethylbenzaldehyde and 3-ethylbenzoic acid.

    Reduction: Products include 1-(3-propoxy)-3-ethylbenzene and 3-ethylbenzyl alcohol.

Scientific Research Applications

1-(3-Bromopropoxy)-3-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-bromopropoxy)-3-ethylbenzene involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropoxy)-3-methylbenzene
  • 1-(3-Bromopropoxy)-4-chlorobenzene
  • 1-Bromo-2-(3-bromopropoxy)benzene

Uniqueness

1-(3-Bromopropoxy)-3-ethylbenzene is unique due to the presence of both a bromopropoxy group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific synthetic and research contexts.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromopropoxy)-3-ethylbenzene

InChI

InChI=1S/C11H15BrO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

LXWKLAPHFKKGJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCCBr

Origin of Product

United States

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